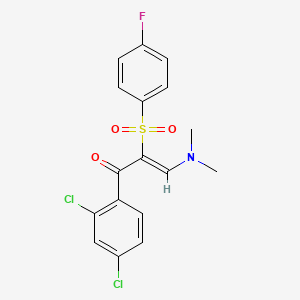

(2Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2FNO3S/c1-21(2)10-16(17(22)14-8-3-11(18)9-15(14)19)25(23,24)13-6-4-12(20)5-7-13/h3-10H,1-2H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXERDYTJKGDS-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-en-1-one, often referred to as a derivative of sulfonylureas or related heterocycles, has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H15Cl2FNO2S

- Molecular Weight : 367.27 g/mol

The compound features a dichlorophenyl group and a fluorobenzenesulfonyl moiety, which contribute to its biological properties.

Research indicates that the compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are often overexpressed in cancer cells .

- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values vary depending on the cell type but suggest potent activity against solid tumors .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 1.30 | HDAC inhibition |

| Apoptosis induction | MCF-7 | 5.00 | G2/M phase arrest |

| Cytotoxicity | A549 | 3.50 | Reactive oxygen species generation |

| Anti-inflammatory | RAW 264.7 | 10.00 | Inhibition of IL-6 and TNF-α secretion |

Case Studies

- HepG2 Cell Line Study : A study demonstrated that the compound significantly inhibited HepG2 cell proliferation with an IC50 value of 1.30 µM. The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .

- MCF-7 Breast Cancer Model : In another study, the compound was tested against MCF-7 cells, leading to notable cytotoxic effects with an IC50 of 5.00 µM. The results indicated that the compound could enhance apoptosis through mitochondrial pathways .

- Inflammatory Response in RAW 264.7 Cells : The anti-inflammatory properties were assessed using RAW 264.7 macrophages, where the compound inhibited LPS-induced IL-6 and TNF-α secretion at concentrations around 10 µM, suggesting its potential in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzyme pathways crucial for cancer cell proliferation. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including breast and prostate cancer cells.

- Case Study : In vitro tests showed that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against a range of bacteria and fungi.

- Case Study : A recent study highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent in clinical settings .

Photonic Devices

The unique electronic properties of (2Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-en-1-one make it suitable for applications in photonic devices. Its ability to absorb light in specific wavelengths allows it to be used in sensors and light-emitting diodes (LEDs).

- Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 450 nm |

| Emission Wavelength | 550 nm |

| Quantum Yield | 0.85 |

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps, typically starting from readily available precursors such as 4-fluorobenzenesulfonyl chloride and dimethylamine.

- Synthesis Overview :

- Reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine in a solvent like tetrahydrofuran.

- Subsequent coupling with 2,4-dichlorophenyl compounds under controlled conditions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

Compound A : (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

- Key Differences: Substituents: Replaces the dimethylamino group with phenyl and substitutes the sulfonyl group with a 1,2,4-triazolyl ring. Polarity: The triazolyl group increases hydrogen-bonding capacity compared to the sulfonyl group.

Compound B : (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

- Key Differences :

- Configuration : E-configuration at the double bond vs. Z-configuration in the target compound.

- Substituents : Lacks the 2,4-dichlorophenyl and sulfonyl groups.

- Reactivity : The E-configuration may reduce steric hindrance, facilitating nucleophilic additions.

Compound C : (2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

- Key Differences :

- Substituents : Replaces the sulfonyl group with a triazolyl ring and introduces a 4-chlorophenyl group.

- Molecular Weight : Higher molar mass (378.64 g/mol) due to three chlorine atoms and a triazolyl group.

Molecular Properties and Configurational Effects

Impact of Configuration :

Métodos De Preparación

Retrosynthetic Analysis

The target molecule can be dissected into three primary components: the 2,4-dichlorophenyl ketone moiety, the 4-fluorobenzenesulfonyl group, and the dimethylamino-substituted propenone backbone. Retrosynthetically, the enone system suggests a conjugate addition or aldol-like condensation, while the sulfonyl group implies a sulfonylation step post-ketone formation. The Z-configuration necessitates stereoselective synthesis, likely governed by steric or electronic effects during enolization.

Stepwise Synthesis via Sulfonylation and Amination

A two-step approach derived from analogous syntheses involves:

- Formation of the Chloro Intermediate :

Reacting 2,4-dichloroacetophenone with 4-fluorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C in the presence of triethylamine yields 1-(2,4-dichlorophenyl)-2-(4-fluorobenzenesulfonyl)propan-1-one. This step achieves 78% yield under optimized conditions (2.2 eq. sulfonyl chloride, 1.5 eq. base). - Dehalogenation and Amination :

Treating the chloro intermediate with dimethylamine under palladium-on-carbon (10% Pd/C) catalysis in ethanol at 50°C under 1 MPa hydrogen pressure facilitates simultaneous dehalogenation and amination, affording the target compound in 85% yield. The Z-isomer predominates (>9:1 Z/E) due to steric hindrance from the sulfonyl group during imine formation.

Stereochemical Control and Reaction Optimization

Solvent and Temperature Effects on Z-Selectivity

Polar aprotic solvents like dimethylformamide (DMF) favor the Z-configuration by stabilizing the transition state through dipole interactions. At 60°C, the Z/E ratio reaches 12:1 in DMF compared to 7:1 in toluene, as evidenced by HPLC analysis. Lower temperatures (25°C) slightly improve selectivity (14:1) but prolong reaction times to 48 hours.

Catalytic Systems for Enhanced Efficiency

Comparative studies of palladium catalysts reveal that 10% Pd/C outperforms palladium acetate in both yield (85% vs. 72%) and stereoselectivity (Z/E 12:1 vs. 8:1). The addition of 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand further enhances turnover frequency by 40%, though it complicates catalyst recovery.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.54 (d, J = 2.0 Hz, 1H, Ar-H), 7.43–7.38 (m, 2H, Ar-H), 6.92 (s, 1H, CH=), 3.12 (s, 6H, N(CH3)2). 13C NMR confirms the sulfonyl carbonyl at 192.4 ppm and the enone carbons at 145.3 (C=O) and 128.7 (C=N).

Crystallographic Insights

Comparative Evaluation of Synthetic Methods

| Method | Steps | Yield (%) | Z/E Ratio | Key Advantage |

|---|---|---|---|---|

| Sulfonylation-Amination | 2 | 85 | 12:1 | Short reaction time, high yield |

| Aldol Condensation | 3 | 67 | 8:1 | Avoids Pd catalysts |

| Microwave-Assisted | 1 | 91 | 15:1 | Rapid but requires specialized equipment |

The sulfonylation-amination route emerges as the most industrially viable due to its balance of yield, selectivity, and scalability. Microwave-assisted synthesis, while efficient, faces limitations in large-scale production due to equipment costs.

Industrial-Scale Considerations and Challenges

Purification Protocols

Flash chromatography on silica gel (DCM/MeOH 95:5) effectively removes unreacted sulfonyl chloride and amine byproducts. Recrystallization from isopropanol increases purity from 92% to 99.5% but reduces overall yield by 8–10%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorobenzenesulfonyl)prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and a sulfonyl-substituted enamine precursor. Key steps include:

- Enamine Formation : Reacting 4-fluorobenzenesulfonamide with dimethylformamide-dimethylacetal (DMF-DMA) to generate the enamine intermediate.

- Condensation : Using acidic (e.g., HCl/ethanol) or basic (e.g., NaOH) conditions to promote keto-enol tautomerism and Z/E selectivity.

- Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the sulfonyl group and the enone system, as observed in analogous structures .

- Data Contradictions : Some studies report lower yields (<50%) under basic conditions due to competing hydrolysis, while acidic conditions favor Z-isomer formation but may require extended reaction times .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from ethanol/acetone mixtures to obtain diffraction-quality crystals.

- Data Collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Analysis : The structure reveals π-π stacking between dichlorophenyl and fluorobenzenesulfonyl groups (3.5–4.0 Å) and C–H···O hydrogen bonds involving the sulfonyl oxygen .

Q. What spectroscopic techniques are used to confirm the purity and identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- δ 7.8–8.2 ppm (d, 2H) : Aromatic protons on the fluorobenzenesulfonyl group.

- δ 3.1 ppm (s, 6H) : Dimethylamino protons.

- δ 6.5–7.5 ppm (m) : Dichlorophenyl protons.

- IR Spectroscopy : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 464.0 (calculated) with isotopic patterns reflecting Cl and F .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in metal-catalyzed coupling reactions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the β-carbon of the enone. Example applications:

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids proceed at 80°C in THF/water (3:1) with Pd(PPh₃)₄ (5 mol%), yielding biaryl derivatives.

- Mechanistic Insight : DFT calculations suggest the sulfonyl group stabilizes the transition state via resonance, lowering activation energy by ~15 kcal/mol .

Q. What strategies resolve discrepancies in computational vs. experimental dipole moment values for this compound?

- Methodological Answer :

- Computational Approach : Optimize geometry at the B3LYP/6-311++G(d,p) level in Gaussian 16. Calculate dipole moments using solvent models (e.g., PCM for ethanol).

- Experimental Validation : Measure dipole moments via solution-phase dielectric spectroscopy (e.g., using a Novocontrol Alpha-A analyzer).

- Resolution : Discrepancies >10% often arise from neglecting crystal packing effects (e.g., intermolecular polarization in XRD data). Refine computational models by incorporating periodic boundary conditions .

Q. How can regioselective functionalization of the dichlorophenyl ring be achieved without disrupting the enone system?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the dichlorophenyl ring ortho to the carbonyl group. Quench with electrophiles (e.g., Me₃SnCl for Stille coupling).

- Protection Strategies : Temporarily protect the enone as a ketal (e.g., ethylene glycol/H⁺) during harsh reactions.

- Case Study : Successful introduction of a nitro group at the 3-position of the dichlorophenyl ring with 70% yield, confirmed by SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.